molecular formula C14H8N2O B3921520 indeno[1,2,3-de]phthalazin-3(2H)-one

indeno[1,2,3-de]phthalazin-3(2H)-one

Cat. No.: B3921520
M. Wt: 220.23 g/mol
InChI Key: IKVRZIDOALZALL-UHFFFAOYSA-N
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Description

Indeno[1,2,3-de]phthalazin-3(2H)-one is a polycyclic aromatic compound that features a fused ring system incorporating both indene and phthalazine moieties

Mechanism of Action

Target of Action

The compound is part of a larger class of polycyclic fused amidines, which have been synthesized for various biochemical applications

Mode of Action

It’s known that the compound can be synthesized through a palladium-catalyzed tandem reaction , but the specifics of its interaction with molecular targets and the resulting changes are still under investigation.

Biochemical Pathways

The compound is part of a larger group of polycyclic fused amidines, which have been used in various chemical reactions . More research is needed to elucidate the specific pathways and downstream effects.

Result of Action

Some related compounds have shown inhibitory activity against SARS-CoV-2 3CL protease , suggesting potential antiviral applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indeno[1,2,3-de]phthalazin-3(2H)-one typically involves multi-step reactions starting from readily available aromatic precursors. One common method involves the cyclization of appropriate substituted aromatic compounds under high-temperature conditions. For example, heating 2-aminoethylammonium tosylate with aromatic bicyclic amides at 200–250°C can yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Indeno[1,2,3-de]phthalazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

Indeno[1,2,3-de]phthalazin-3(2H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indeno[1,2,3-de]phthalazin-3(2H)-one is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials with specific desired properties.

Properties

IUPAC Name

2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c17-14-11-7-3-6-9-8-4-1-2-5-10(8)13(12(9)11)15-16-14/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVRZIDOALZALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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